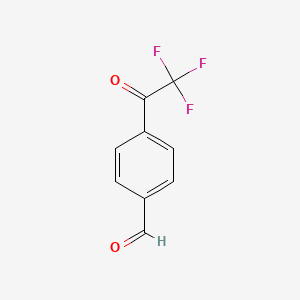

4-(Trifluoroacetyl)benzaldehyde

CAS No.: 86988-50-3

Cat. No.: VC2454024

Molecular Formula: C9H5F3O2

Molecular Weight: 202.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 86988-50-3 |

|---|---|

| Molecular Formula | C9H5F3O2 |

| Molecular Weight | 202.13 g/mol |

| IUPAC Name | 4-(2,2,2-trifluoroacetyl)benzaldehyde |

| Standard InChI | InChI=1S/C9H5F3O2/c10-9(11,12)8(14)7-3-1-6(5-13)2-4-7/h1-5H |

| Standard InChI Key | QZIUSAUIKVMLEX-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C=O)C(=O)C(F)(F)F |

| Canonical SMILES | C1=CC(=CC=C1C=O)C(=O)C(F)(F)F |

Introduction

Chemical Identity and Structural Characteristics

Basic Identification and Nomenclature

4-(Trifluoroacetyl)benzaldehyde is an aromatic compound characterized by its two functional groups: an aldehyde group and a trifluoroacetyl group arranged in a para configuration on a benzene ring. This compound is formally identified through various systematic naming conventions and unique identifiers used in chemical databases and research literature. The chemical is registered under CAS number 86988-50-3, which serves as its primary identifier in chemical databases and regulatory systems. Its IUPAC name is 4-(2,2,2-trifluoroacetyl)benzaldehyde, which systematically describes its structural arrangement. The compound has a molecular weight of 202.13 g/mol, reflecting its relatively compact structure despite containing multiple functional groups.

Molecular Structure and Representation

The molecular structure of 4-(Trifluoroacetyl)benzaldehyde features a benzene core with two important functional groups positioned at opposite ends (para to each other). The aldehyde group (-CHO) contributes carbonyl reactivity typical of aromatic aldehydes, while the trifluoroacetyl group (-COCF3) introduces electronic effects associated with fluorinated substituents. This structural arrangement can be represented using multiple chemical notation systems. The molecular formula C9H5F3O2 indicates its atomic composition: nine carbon atoms, five hydrogen atoms, three fluorine atoms, and two oxygen atoms. For computational chemistry applications, the compound can be represented using standard chemical identifiers such as InChI (InChI=1S/C9H5F3O2/c10-9(11,12)8(14)7-3-1-6(5-13)2-4-7/h1-5H) and SMILES notation (C1=CC(=CC=C1C=O)C(=O)C(F)(F)F).

The presence of the trifluoromethyl group introduces strong electron-withdrawing characteristics to the molecule, affecting the reactivity of both functional groups and the electronic distribution across the benzene ring. This electronic arrangement creates an electron-deficient aromatic system that exhibits distinctive chemical behavior compared to simple aromatic aldehydes.

Physical and Chemical Properties

Physical Properties

While comprehensive experimental data specifically for 4-(Trifluoroacetyl)benzaldehyde is limited in the available literature, some properties can be inferred based on structurally related compounds. As a bifunctional aromatic compound, it likely exhibits typical properties of aromatic aldehydes modified by the electronic effects of the trifluoroacetyl group. Based on structural analysis and comparison with related compounds, 4-(Trifluoroacetyl)benzaldehyde is expected to be a crystalline solid at room temperature with a relatively high melting point. This expectation is supported by data from related compounds such as 4-(Trifluoroacetyl)benzoic acid, which has a reported melting point of 178°C .

The compound likely possesses moderate to good solubility in common organic solvents such as dichloromethane, chloroform, and DMSO, with limited solubility in water due to its predominantly hydrophobic character. Computational predictions suggest it would have a LogP value around 2.10, indicating a moderately lipophilic nature that influences its solubility profile and potential biological interactions .

Chemical Properties and Reactivity

The chemical reactivity of 4-(Trifluoroacetyl)benzaldehyde is primarily determined by its two carbonyl-containing functional groups and the electronic effects of the trifluoromethyl moiety. The aldehyde group can participate in typical carbonyl reactions including nucleophilic addition, reduction to alcohols, oxidation to carboxylic acids, and various condensation reactions such as aldol condensations and imine formation. The trifluoroacetyl group introduces additional reactivity patterns and significantly influences the electron density of the benzene ring.

The presence of two electron-withdrawing groups in para positions creates an electron-deficient aromatic system, enhancing the electrophilicity of both carbonyl carbons. This electronic arrangement makes the aldehyde group particularly reactive toward nucleophiles compared to simple benzaldehydes. Furthermore, the trifluoromethyl group imparts specific reactivity characteristics that are valuable in pharmaceutical chemistry, including metabolic stability and altered hydrogen-bonding properties.

Synthesis and Preparation Methods

Purification and Analysis

Following synthesis, purification of 4-(Trifluoroacetyl)benzaldehyde would typically involve column chromatography techniques using appropriate solvent systems, as indicated by procedures for related compounds. Silica gel column chromatography using light petroleum ether/ethyl acetate mixtures (typically in a 10:1 ratio) has been effective for purifying structurally similar compounds .

Analytical characterization would likely employ standard techniques including nuclear magnetic resonance (NMR) spectroscopy, infrared spectroscopy (IR), mass spectrometry (MS), and elemental analysis to confirm structural identity and purity. Commercial sources report availability of 4-(Trifluoroacetyl)benzaldehyde with 95% purity, suggesting established quality control protocols for this compound .

Applications in Chemical Research

Synthetic Intermediates and Building Blocks

4-(Trifluoroacetyl)benzaldehyde represents a valuable synthetic intermediate in organic chemistry due to its bifunctional nature. The aldehyde group provides a versatile point for further transformations including reductive amination, Wittig reactions, and various condensation reactions. Meanwhile, the trifluoroacetyl group offers opportunities for selective modifications that exploit the unique reactivity of fluorinated ketones.

In multicomponent reactions, compounds with similar structural features have been utilized as key components. For instance, substituted benzaldehydes have been employed in multicomponent reactions involving anilines and activated alkenes to produce pharmacologically interesting compounds with potential effects on nicotinic acetylcholine receptors . The dual functionality of 4-(Trifluoroacetyl)benzaldehyde could similarly enable its participation in complex reaction sequences leading to structurally diverse products.

| Property | Value |

|---|---|

| CAS Number | 86988-50-3 |

| Molecular Formula | C9H5F3O2 |

| Molecular Weight | 202.13 g/mol |

| Typical Commercial Purity | 95% |

| Common Applications | Research purposes |

| PubChem Compound ID | 13063210 |

Structural Comparison with Related Compounds

Structural Analogues and Derivatives

4-(Trifluoroacetyl)benzaldehyde belongs to a family of fluorinated aromatic compounds that share similar structural features but exhibit diverse chemical properties and applications. Understanding its relationship to these analogues provides context for its potential utility in various research domains. One closely related compound is 4-(Trifluoromethyl)benzaldehyde (CAS: 455-19-6), which features a trifluoromethyl group (-CF3) in place of the trifluoroacetyl group (-COCF3) . This structural difference significantly alters the reactivity profile, as the trifluoromethyl group is less reactive than the trifluoroacetyl group but still imparts similar electronic effects on the aromatic ring.

Another relevant structural analogue is 4-(Trifluoroacetyl)benzoic acid (CAS: 58808-59-6), where the aldehyde group is replaced by a carboxylic acid functionality . This compound shares the trifluoroacetyl group with 4-(Trifluoroacetyl)benzaldehyde but exhibits different chemical properties due to the carboxylic acid moiety, including increased water solubility and different reactivity patterns.

Comparative Analysis

The following table provides a comparative analysis of 4-(Trifluoroacetyl)benzaldehyde and structurally related compounds:

This comparative analysis highlights the structural relationships between these compounds while emphasizing the unique features of 4-(Trifluoroacetyl)benzaldehyde that make it valuable for specific research applications. The presence of both aldehyde and trifluoroacetyl groups in 4-(Trifluoroacetyl)benzaldehyde creates a distinctive reactivity profile that differentiates it from its structural analogues.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume